molecular formula C17H15Cl2NO3 B11432330 4-(2,3-dichlorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(2,3-dichlorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11432330
M. Wt: 352.2 g/mol
InChI Key: RUTCMYVCHCOWGI-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichlorobenzaldehyde with suitable amines and methoxy-substituted intermediates can lead to the formation of the desired tetrahydroquinolinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various substituted quinolinone derivatives, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern and the presence of methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds .

This detailed article provides a comprehensive overview of 4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C17H15Cl2NO3/c1-22-9-6-13-16(14(7-9)23-2)11(8-15(21)20-13)10-4-3-5-12(18)17(10)19/h3-7,11H,8H2,1-2H3,(H,20,21)

InChI Key

RUTCMYVCHCOWGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)C(=C1)OC

Origin of Product

United States

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